molecular formula C17H13N3O5S B11448352 1-(4-Nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(4-Nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B11448352
M. Wt: 371.4 g/mol
InChI Key: MWKPGNUGCOZRSB-UHFFFAOYSA-N
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Description

1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound characterized by the presence of a nitrophenyl group, a phenoxymethyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the phenoxymethyl group and the nitrophenyl group. Common reagents used in these reactions include hydrazine derivatives, phenols, and nitrobenzene derivatives. The reaction conditions usually involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sulfuric acid or phosphoric acid .

Chemical Reactions Analysis

1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can cause oxidative damage to cellular components, leading to cell death. The oxadiazole ring can also interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar compounds to 1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE include:

1-(4-NITROPHENYL)-2-{[5-(PHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.

Properties

Molecular Formula

C17H13N3O5S

Molecular Weight

371.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C17H13N3O5S/c21-15(12-6-8-13(9-7-12)20(22)23)11-26-17-19-18-16(25-17)10-24-14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

MWKPGNUGCOZRSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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